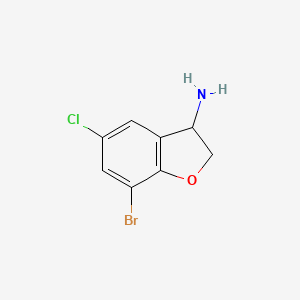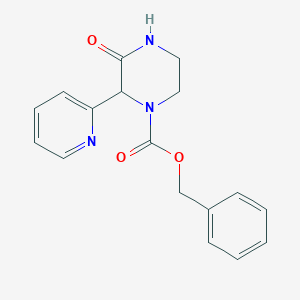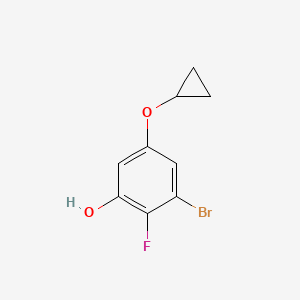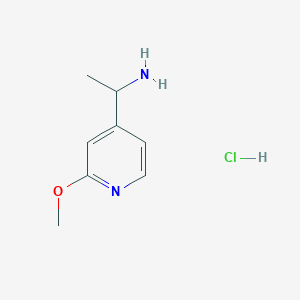
2-(3-Methylbenzyl)malonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylbenzyl)malonic acid is an organic compound that belongs to the class of malonic acid derivatives. Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the formula CH₂(COOH)₂. The this compound variant features a benzyl group substituted with a methyl group at the third position, making it a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbenzyl)malonic acid typically involves the alkylation of malonic ester. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-methylbenzyl bromide, resulting in the formation of the desired product after hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production of malonic acid derivatives, including this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbenzyl)malonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Methylbenzyl)malonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzyl)malonic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The decarboxylation of malonic acid derivatives is a key reaction, resulting in the formation of enol intermediates that can undergo further transformations .
Comparison with Similar Compounds
- 2-Methylmalonic acid
- 2-Ethylmalonic acid
- 2-Phenylmalonic acid
Comparison: 2-(3-Methylbenzyl)malonic acid is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. Compared to other malonic acid derivatives, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)6-9(10(12)13)11(14)15/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XVZRMTQMSRECHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3S)-3-Amino-3-[5-fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13046881.png)



![Methyl (S)-2-((2-amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentanoate](/img/structure/B13046905.png)
![5-chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13046909.png)

![3-Iodo-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13046937.png)



